Methyl 3,3-bis(tert-butylperoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-bis(tert-butylperoxy)butanoate typically involves the reaction of tert-butyl hydroperoxide with methyl 3,3-dihydroxybutanoate in the presence of an acid catalyst . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide bonds.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3-bis(tert-butylperoxy)butanoate primarily undergoes decomposition reactions due to the presence of peroxide bonds. These reactions can be triggered by heat, light, or the presence of metal ions .
Common Reagents and Conditions:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur when the compound reacts with nucleophiles, leading to the replacement of the peroxide group.
Major Products Formed: The decomposition of this compound typically results in the formation of tert-butyl alcohol, carbon dioxide, and other organic fragments .
Scientific Research Applications
Methyl 3,3-bis(tert-butylperoxy)butanoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a polymerization initiator for the synthesis of various polymers and copolymers.
Biology: The compound is utilized in the study of oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to release active oxygen species.
Industry: It is employed as a cross-linking agent in the production of rubber and plastic materials.
Mechanism of Action
The mechanism of action of methyl 3,3-bis(tert-butylperoxy)butanoate involves the homolytic cleavage of the peroxide bonds, leading to the formation of free radicals . These free radicals can initiate polymerization reactions or cause oxidative damage to biological molecules. The compound’s molecular targets include unsaturated bonds in polymers and cellular components such as lipids and proteins .
Comparison with Similar Compounds
Ethyl 3,3-bis(tert-butylperoxy)butanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator and cross-linking agent.
Uniqueness: Methyl 3,3-bis(tert-butylperoxy)butanoate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. This makes it particularly effective as a polymerization initiator and cross-linking agent in various industrial applications .
Properties
CAS No. |
81229-31-4 |
---|---|
Molecular Formula |
C13H26O6 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
methyl 3,3-bis(tert-butylperoxy)butanoate |
InChI |
InChI=1S/C13H26O6/c1-11(2,3)16-18-13(7,9-10(14)15-8)19-17-12(4,5)6/h9H2,1-8H3 |
InChI Key |
KOVVCCYKQLYQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(CC(=O)OC)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.